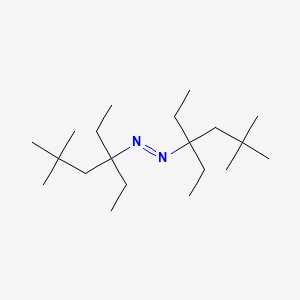![molecular formula C19H17NO5 B14631393 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate CAS No. 53629-59-7](/img/structure/B14631393.png)
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyanophenyl group and a butoxycarbonyl group attached to a benzoate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-(butoxycarbonyl)oxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: 4-Aminophenyl 4-[(butoxycarbonyl)oxy]benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the cyanophenyl group is reduced by the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenyl 4-[(methoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(ethoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(propoxycarbonyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is unique due to the presence of the butoxycarbonyl group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy counterparts. The butoxy group provides increased hydrophobicity and may influence the compound’s solubility and reactivity in various solvents.
Propriétés
Numéro CAS |
53629-59-7 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-3-12-23-19(22)25-17-10-6-15(7-11-17)18(21)24-16-8-4-14(13-20)5-9-16/h4-11H,2-3,12H2,1H3 |
Clé InChI |
QGZWEFUDNZKDAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


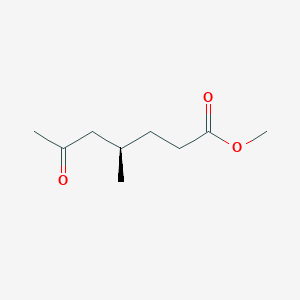


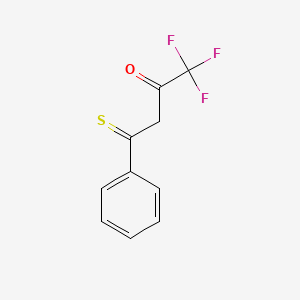
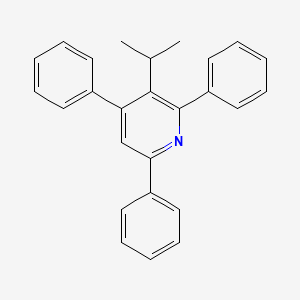
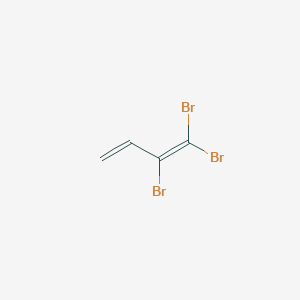
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
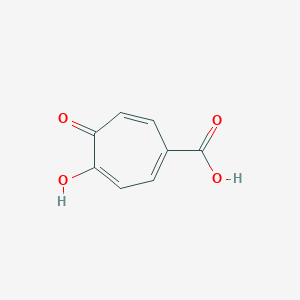

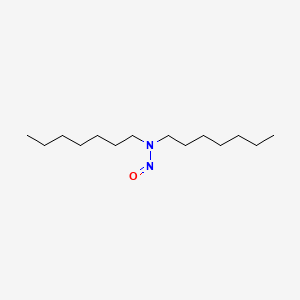
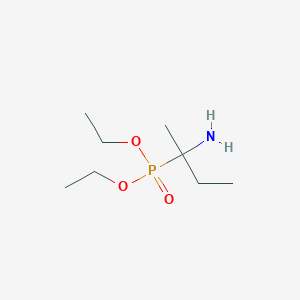
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
